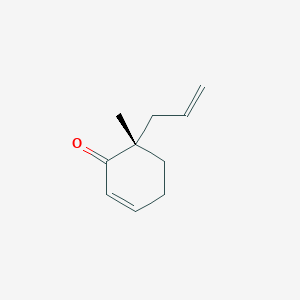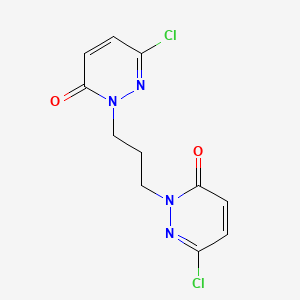
3,3'-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique structure with two benzofuran units connected by an ethane-1,2-diylidene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) typically involves the condensation of appropriate benzofuran precursors with ethane-1,2-diylidene. Common reagents used in this synthesis include aldehydes, ketones, and acid catalysts. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylidene bridge and benzofuran rings may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Ethane-1,2-diylidene)bis(benzofuran-1(3H)-one): Lacks the methyl groups, potentially altering its biological activity.
3,3’-(Propane-1,3-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one): Features a longer bridge, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of the ethane-1,2-diylidene bridge and methyl groups in 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) makes it unique compared to other benzofuran derivatives. These structural features may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
676263-58-4 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
6-methyl-3-[2-(5-methyl-3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O4/c1-11-3-5-13-15(9-11)19(21)23-17(13)7-8-18-14-6-4-12(2)10-16(14)20(22)24-18/h3-10H,1-2H3 |
Clé InChI |
RPJMIZRYFKNSBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C3C4=C(C=C(C=C4)C)C(=O)O3)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
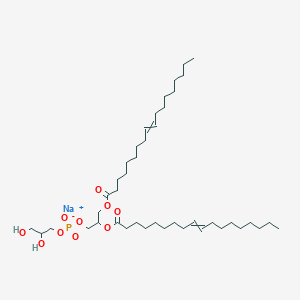
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)

![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
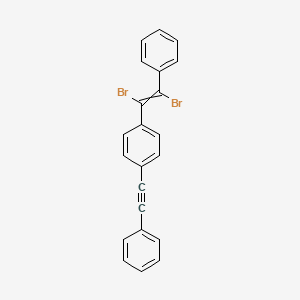
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)

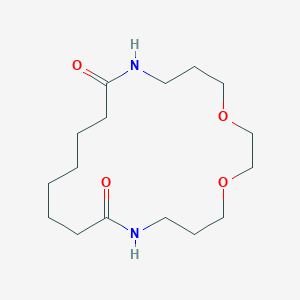
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
